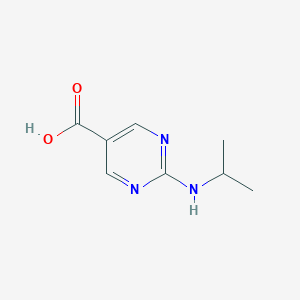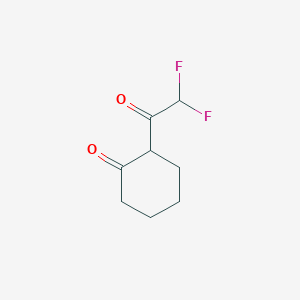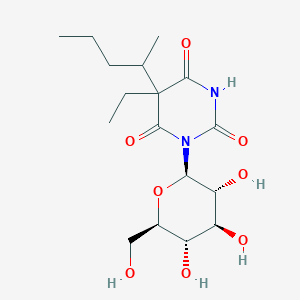
1-(Glucopyranosyl)pentobarbital
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Glucopyranosyl)pentobarbital is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a conjugate of pentobarbital, a barbiturate drug commonly used as a sedative, and glucose, a simple sugar that serves as a primary source of energy for the body.
科学的研究の応用
1-(Glucopyranosyl)pentobarbital has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been investigated for its potential use in the treatment of epilepsy and other neurological disorders.
作用機序
The mechanism of action of 1-(Glucopyranosyl)pentobarbital is not fully understood. However, it is believed to act on the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. By binding to the receptor, 1-(Glucopyranosyl)pentobarbital enhances the inhibitory effect of GABA, leading to a decrease in neuronal activity and an overall sedative effect.
生化学的および生理学的効果
1-(Glucopyranosyl)pentobarbital has been shown to have several biochemical and physiological effects. It has been demonstrated to increase the levels of GABA in the brain, which contributes to its sedative and anxiolytic effects. It also has antioxidant properties, which may contribute to its neuroprotective effects. In addition, it has been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of 1-(Glucopyranosyl)pentobarbital is its ability to cross the blood-brain barrier, which makes it an effective tool for studying the central nervous system. It is also a stable compound that can be easily synthesized in large quantities. However, one of the limitations of using 1-(Glucopyranosyl)pentobarbital in lab experiments is its relatively short half-life, which may limit its effectiveness in certain applications.
将来の方向性
There are several future directions for the study of 1-(Glucopyranosyl)pentobarbital. One area of research is the development of novel therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another area of research is the investigation of the compound's mechanism of action, which may provide insights into the development of new drugs that target the GABA-A receptor. Additionally, the potential use of 1-(Glucopyranosyl)pentobarbital in the treatment of inflammatory diseases warrants further investigation.
Conclusion:
In conclusion, 1-(Glucopyranosyl)pentobarbital is a novel compound that has shown promise in the field of neuroscience and drug development. Its ability to cross the blood-brain barrier and its neuroprotective, anti-inflammatory, and antioxidant properties make it a potential candidate for the treatment of a variety of diseases. Further research is needed to fully understand its mechanism of action and to develop new therapeutic applications.
合成法
1-(Glucopyranosyl)pentobarbital can be synthesized by reacting pentobarbital with glucose in the presence of a catalyst. The reaction results in the formation of a covalent bond between the hydroxyl group of glucose and the carbonyl group of pentobarbital. The synthesis method has been optimized to ensure high yield and purity of the final product.
特性
CAS番号 |
147839-07-4 |
|---|---|
製品名 |
1-(Glucopyranosyl)pentobarbital |
分子式 |
C17H28N2O8 |
分子量 |
388.4 g/mol |
IUPAC名 |
5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H28N2O8/c1-4-6-8(3)17(5-2)14(24)18-16(26)19(15(17)25)13-12(23)11(22)10(21)9(7-20)27-13/h8-13,20-23H,4-7H2,1-3H3,(H,18,24,26)/t8?,9-,10-,11+,12-,13-,17?/m1/s1 |
InChIキー |
KVCUMBIRVZPZCG-LSUXSMNCSA-N |
異性体SMILES |
CCCC(C)C1(C(=O)NC(=O)N(C1=O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC |
SMILES |
CCCC(C)C1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)CC |
正規SMILES |
CCCC(C)C1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)CC |
同義語 |
1-(beta-D-glucopyranosyl)pentobarbital 1-(glucopyranosyl)pentobarbital 1-(glucopyranosyl)pentobarbital, (R-(R*,R*))-isomer 1-(glucopyranosyl)pentobarbital, (R-(R*,S*))-isomer 1-(glucopyranosyl)pentobarbital, (S-(R*,R*))-isomer 1-Glu-pentobarbital 5-ethyl-5-(1'-methylbutyl)-1-(beta-D-glucopyranosyl)barbituric acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B114764.png)
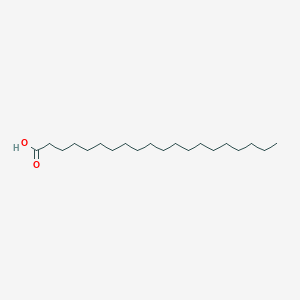
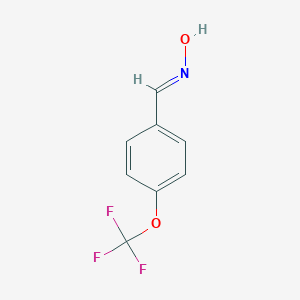
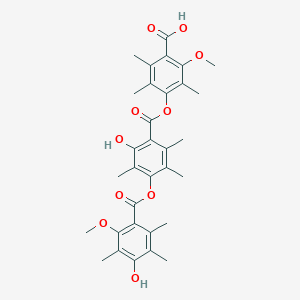
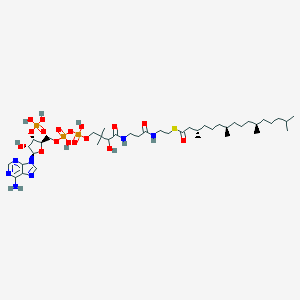
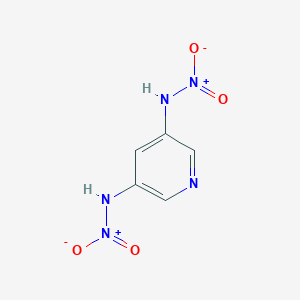
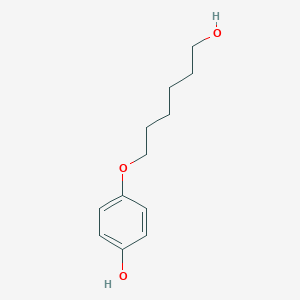
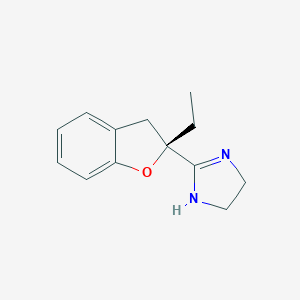
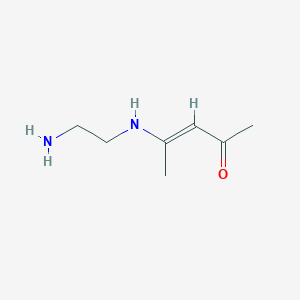
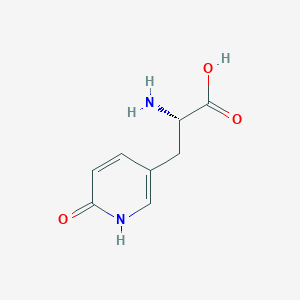
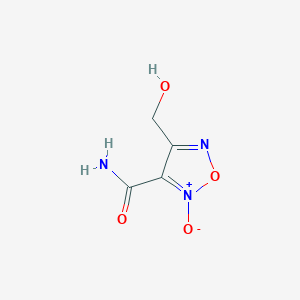
![4-[10-(Acryloyloxy)decyloxy]benzoic acid](/img/structure/B114792.png)
